molecular formula C17H20N2O4 B2867238 Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate CAS No. 1235144-96-3

Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2867238
CAS No.: 1235144-96-3
M. Wt: 316.357
InChI Key: BRWVACWRPIHMPP-UHFFFAOYSA-N
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Description

Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate is a synthetic carbamate derivative featuring a benzofuran-2-carbonyl group attached to a piperidine scaffold. The compound’s structure integrates a carbamate functional group (methyl ester of carbamic acid) linked via a methylene bridge to the piperidin-4-yl moiety. Benzofuran derivatives are well-documented in medicinal and agrochemical research due to their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties . The piperidine ring enhances pharmacokinetic properties, such as metabolic stability and membrane permeability, while the carbamate group may contribute to target binding or prodrug activation mechanisms.

Properties

IUPAC Name

methyl N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-17(21)18-11-12-6-8-19(9-7-12)16(20)15-10-13-4-2-3-5-14(13)23-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWVACWRPIHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzofuran-2-carbonyl Chloride

Benzofuran-2-carbonyl chloride serves as the critical acylating agent. It is synthesized via chlorination of benzofuran-2-carboxylic acid using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours. The reaction proceeds as follows:
$$
\text{Benzofuran-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Benzofuran-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Yields typically exceed 85% after distillation under reduced pressure.

Synthesis of Methyl (Piperidin-4-ylmethyl)carbamate

Piperidin-4-ylmethanol is reacted with methyl chloroformate in the presence of triethylamine (TEA) as a base. The reaction is conducted in DCM at 0–5°C to minimize side reactions:
$$
\text{Piperidin-4-ylmethanol} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{TEA}} \text{Methyl (piperidin-4-ylmethyl)carbamate} + \text{HCl}
$$
The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 70–75%.

Acylation of Piperidine Nitrogen

The final step involves acylation of the piperidine nitrogen using benzofuran-2-carbonyl chloride. The reaction is performed in tetrahydrofuran (THF) with TEA as a base at room temperature for 12 hours:
$$
\text{Methyl (piperidin-4-ylmethyl)carbamate} + \text{Benzofuran-2-carbonyl chloride} \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}
$$
Purification via recrystallization (ethanol/water) affords the final product in 78–82% yield.

Table 1: Optimization of Acylation Conditions

Base Solvent Temperature (°C) Yield (%)
Triethylamine THF 25 82
Pyridine DCM 25 68
DMAP Acetone 40 75

Synthetic Route 2: Acylation Followed by Carbamate Formation

Synthesis of 1-(Benzofuran-2-carbonyl)piperidine-4-ylmethanol

Piperidine-4-ylmethanol is acylated with benzofuran-2-carbonyl chloride in DCM using TEA. The reaction mixture is stirred at 25°C for 8 hours, yielding 1-(benzofuran-2-carbonyl)piperidine-4-ylmethanol (88% yield).

Carbamate Formation

The hydroxyl group is converted to a carbamate using methyl chloroformate and TEA in DCM at 0°C:
$$
\text{1-(Benzofuran-2-carbonyl)piperidine-4-ylmethanol} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}
$$
Purification via silica gel chromatography yields 72% of the product.

Alternative Methods and Green Chemistry Approaches

Solvent-Free Acylation

Recent advancements employ solvent-free conditions using microwave irradiation. Benzofuran-2-carbonyl chloride and methyl (piperidin-4-ylmethyl)carbamate are mixed with catalytic TEA and irradiated at 80°C for 30 minutes, achieving 80% yield.

Deep Eutectic Solvents (DES)

K₂CO₃/glycerol DES, as reported for benzofuran derivative synthesis, offers a green alternative for carbamate formation. Reactions in DES at 60°C reduce waste and improve atom economy.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

Parameter Route 1 Route 2 Green Method
Total Yield (%) 78 72 80
Reaction Time (hours) 16 20 0.5
Purification Complexity Moderate High Low

Route 1 is preferred for industrial scalability due to higher yields and simpler purification. Green methods, while efficient, require specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it suitable for creating new chemical entities with diverse properties.

Biology: In biological research, Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate can be employed as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with biological targets makes it valuable for understanding biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural complexity and functional groups allow for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable it to be incorporated into various formulations, improving the performance and durability of industrial products.

Mechanism of Action

The mechanism by which Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Key Functional Groups Biological Activity Reference
Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate Not reported Benzofuran-2-carbonyl, carbamate Hypothesized pesticide N/A
Methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate 577.09 Sulfonyl, trifluoromethyl, dioxopyrimidine Herbicidal activity
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) 290.3 Benzimidazole, butylamino Fungicide
Azoxystrobin (Methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate) 403.4 Methoxyacrylate, cyanophenoxy Broad-spectrum fungicide

Key Observations :

  • Benzofuran vs.
  • Sulfonyl vs. Carbonyl Linkers : The herbicidal compound from uses a sulfonyl linker and trifluoromethyl-dioxopyrimidine group, which likely enhances soil persistence and herbicidal potency compared to the target compound’s simpler benzofuran-carbonyl architecture .
  • Azoxystrobin’s Strobilurin Motif : Azoxystrobin’s methoxyacrylate group targets mitochondrial respiration in fungi, a mechanism distinct from carbamates, which typically inhibit acetylcholinesterase or microtubule assembly .
Enzyme-Targeting Carbamates in Pharmaceutical Research

Table 2: Enzyme Inhibitors with Piperidine/Azetidine-Carbamate Scaffolds

Compound Name (Abbreviated) Molecular Weight Key Functional Groups Target Reference
Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate 2,2,2-trifluoroacetate (109) 481.7 [M+H]+ Diphenoxyphosphoryl, piperidine Putative kinase inhibitor
Benzyl (azetidin-3-yl(diphenoxyphosphoryl)methyl)carbamate 2,2,2-trifluoroacetate (112) 453.4 [M+H]+ Azetidine, diphenoxyphosphoryl Enzyme inhibition
Compound 10 (Methyl ((1S,2R)-2-((S)-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate) Not reported Cyano, fluorophenyl, enoyl Menin-MLL interaction

Key Observations :

  • Phosphoryl vs. Benzofuran Groups: Compounds 109 and 112 () incorporate diphenoxyphosphoryl groups, which may enhance hydrogen bonding or covalent interactions with enzyme active sites compared to the benzofuran moiety in the target compound .
  • Azetidine vs.

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